Lorglumide sodique

Vue d'ensemble

Description

Le lorglumide sodique est un composé connu pour son rôle d'antagoniste de la cholécystokinine. Il inhibe la motilité gastro-intestinale et réduit les sécrétions gastriques en ciblant sélectivement le récepteur A de la cholécystokinine . Ce composé a été étudié pour ses applications thérapeutiques potentielles dans le traitement de troubles gastro-intestinaux tels que les ulcères d'estomac, le syndrome du côlon irritable, la dyspepsie, la constipation et la pancréatite .

Applications De Recherche Scientifique

Antitumor Effects

Lorglumide sodium has demonstrated significant antitumor properties, particularly against melanoma and squamous cell carcinoma (SCC). Research indicates that it effectively reduces cell viability and induces apoptosis in various cancer cell lines.

Case Study: Melanoma Treatment

- In a study involving B16-F1 melanoma cells, treatment with lorglumide resulted in a dose-dependent decrease in cell viability. It induced G0/G1 phase arrest and increased apoptosis, as evidenced by flow cytometric analysis showing phosphatidylserine exposure on the outer leaflet of the plasma membrane .

- In Vivo Findings : When administered intratumorally to mice implanted with B16-F1 cells, lorglumide significantly suppressed tumor growth, reducing tumor weight to approximately 38% of control tumors. Histological examinations revealed necrosis in lorglumide-treated tumors, indicating effective tumor suppression .

Table 1: Antitumor Effects of Lorglumide Sodium

| Cancer Type | Cell Line | Treatment Duration | Effect on Viability | Mechanism of Action |

|---|---|---|---|---|

| Melanoma | B16-F1 | 48 hours | Decreased | Induces G0/G1 arrest and apoptosis |

| Squamous Cell Carcinoma | A431 | 19 days | 58% of control | CCK receptor blockade |

Gastrointestinal Applications

Lorglumide sodium's role as a CCK receptor antagonist makes it valuable in studying gastrointestinal functions. It inhibits CCK-mediated processes such as gut muscle contraction and pancreatic secretion.

Research Findings

- Lorglumide has been used to investigate the roles of CCK in digestive processes, showing potential benefits in managing conditions like pancreatic exocrine insufficiency. By blocking CCK receptors, it may help alleviate symptoms associated with excessive pancreatic activity .

Pain Management and Opioid Effects

Another area of interest is lorglumide's potential in managing pain related to opioid use. The compound has been studied for its effects on narcotic bowel syndrome (NBS), where it may mitigate gastrointestinal side effects induced by opioid analgesics.

Clinical Insights

- Research indicates that antagonizing CCK receptors can help manage symptoms associated with NBS, providing a therapeutic avenue for patients experiencing chronic abdominal pain due to opioid therapy .

Research on Pancreatic Disorders

Lorglumide sodium has also been explored in the context of pancreatic disorders, particularly regarding its ability to modulate pancreatic growth and secretion.

Key Findings

Mécanisme D'action

Target of Action

Lorglumide sodium, also known as Lorglumide sodium salt, is a nonpeptidic, selective, and potent inhibitor of the Cholecystokinin A (CCK-A) receptor . The CCK-A receptor is a type of protein known as a G protein-coupled receptor that is found in the stomach and gallbladder .

Mode of Action

Lorglumide sodium interacts with its primary target, the CCK-A receptor, by inhibiting it . It has been found to inhibit the CCK-A receptor and the CCK-B receptor with IC50 values of 50 nM and 3 μM, respectively .

Biochemical Pathways

The CCK-A receptor plays a crucial role in various physiological processes, including the regulation of pancreatic enzyme secretion, induction of pancreatic growth, smooth muscle contraction in the gall bladder and stomach, and modulation of feeding and behavior . By inhibiting the CCK-A receptor, Lorglumide sodium can affect these processes.

Pharmacokinetics

The compound’s solubility in ethanol, dmso, and dimethyl formamide suggests that it may have good bioavailability .

Result of Action

In the guinea-pig isolated ileum, Lorglumide sodium antagonized longitudinal muscle responses to ceruletide (a CCK-related decapeptide) and CCK-octapeptide (CCK-8) in a concentration-dependent and competitive manner . In mice, Lorglumide sodium completely abolished the trophic effects of exogenous CCK and significantly inhibited the effects of chronic camostate feeding . It also reduced pancreatic weight, DNA, and protein content .

Analyse Biochimique

Biochemical Properties

Lorglumide Sodium interacts with the cholecystokinin A (CCK A) receptor . The nature of this interaction is antagonistic, meaning that Lorglumide Sodium binds to the CCK A receptor and inhibits its function .

Cellular Effects

The effects of Lorglumide Sodium on cells are primarily related to its interaction with the CCK A receptor. By inhibiting this receptor, Lorglumide Sodium can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Lorglumide Sodium exerts its effects by binding to the CCK A receptor and inhibiting its function . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that Lorglumide Sodium is a potent and selective CCK A receptor antagonist .

Dosage Effects in Animal Models

It is known that Lorglumide Sodium is a potent and selective CCK A receptor antagonist .

Metabolic Pathways

Lorglumide Sodium is involved in the cholecystokinin signaling pathway due to its interaction with the CCK A receptor .

Transport and Distribution

It is known that Lorglumide Sodium is a potent and selective CCK A receptor antagonist .

Subcellular Localization

It is known that Lorglumide Sodium is a potent and selective CCK A receptor antagonist .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le lorglumide sodique peut être synthétisé par condensation formelle de la N2-(3,4-dichlorobenzoyl)-N,N-dipentyl-D-α-glutamine avec un équivalent d'hydroxyde de sodium . La réaction implique la formation d'un solide cristallin, qui est ensuite purifié et stocké à -20°C .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le composé est ensuite purifié par cristallisation et d'autres techniques de purification standard pour atteindre des niveaux de pureté élevés adaptés aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le lorglumide sodique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans le composé.

Réduction : Cette réaction peut modifier l'état d'oxydation du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers solvants tels que l'éthanol, le diméthylsulfoxyde et le diméthylformamide .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés du this compound avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme antagoniste de la cholécystokinine dans diverses études chimiques.

Industrie : Utilisé dans le développement de médicaments ciblant les récepteurs de la cholécystokinine.

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement le récepteur A de la cholécystokinine . Cette inhibition bloque l'action de l'hormone peptidique cholécystokinine, qui joue un rôle crucial dans la régulation de la sécrétion des enzymes pancréatiques, la contraction des muscles lisses de la vésicule biliaire et de l'estomac, et la modulation de l'alimentation et du comportement . En bloquant ce récepteur, le this compound réduit la motilité gastro-intestinale et les sécrétions gastriques .

Comparaison Avec Des Composés Similaires

Composés similaires

Proglumide sodique : Un autre antagoniste de la cholécystokinine avec des applications similaires.

Rilmenidine hémi-fumarate : Un composé avec des propriétés pharmacologiques différentes mais utilisé dans des contextes de recherche similaires.

Loxapine succinate : Un composé avec des applications thérapeutiques distinctes mais comparable en termes de son mécanisme de ciblage des récepteurs.

Unicité

Le lorglumide sodique est unique en raison de sa forte sélectivité pour le récepteur A de la cholécystokinine et de ses effets inhibiteurs puissants . Cette sélectivité en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

Lorglumide sodium is a potent and selective antagonist of the cholecystokinin A receptor (CCK-A), primarily used in biomedical research to elucidate the physiological roles of cholecystokinin (CCK) in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₂₂H₃₁Cl₂N₂NaO₄

- Molecular Weight : 481.39 g/mol

- IC50 Values :

- CCK-A receptor: 50 nM

- CCK-B receptor: 3 µM

Lorglumide sodium functions by competitively binding to the CCK-A receptor, thereby inhibiting CCK's ability to activate this receptor. This blockade disrupts several physiological effects mediated by CCK, including:

- Pancreatic Enzyme Secretion : Lorglumide sodium inhibits the secretion of digestive enzymes from the pancreas, which is crucial for digestion.

- Smooth Muscle Contraction : It prevents CCK-induced contraction of smooth muscles in the gastrointestinal tract, influencing motility and digestion.

- Feeding Behavior : Studies suggest that Lorglumide sodium may modulate appetite and food intake by affecting neural pathways associated with hunger and satiety.

1. Effects on Pancreatic Function

Research has demonstrated that Lorglumide sodium significantly impacts pancreatic function. In studies involving mice, it was shown to reduce pancreatic enzyme secretion in response to dietary stimuli, suggesting its potential role in managing conditions like pancreatic exocrine insufficiency.

2. Behavioral Studies

Behavioral experiments have indicated that Lorglumide sodium influences feeding behavior. For instance, intraperitoneal injections increased food access in wild-type mice but not in CCK1R knockout mice, highlighting its role in appetite regulation via the CCK pathway.

| Study Reference | Methodology | Results |

|---|---|---|

| Behavioral assays on wild-type and CCK1R−/− mice | Increased food access in wild-type mice post-injection |

3. Implications for Gastrointestinal Disorders

Lorglumide sodium's antagonistic properties have been explored for therapeutic applications in gastrointestinal disorders. By inhibiting CCK signaling, it may provide insights into treating conditions such as pancreatitis and obesity.

Case Study 1: Pancreatic Exocrine Insufficiency

A study evaluated the effects of Lorglumide sodium on patients with pancreatic exocrine insufficiency post-surgery. It was found that administering Lorglumide improved enzyme secretion and alleviated symptoms associated with digestive dysfunction.

Case Study 2: Modulation of Salt Intake

In a dietary study involving mice, Lorglumide sodium was observed to alter natriuretic responses to salt intake without changing renal function, suggesting its potential utility in managing salt-sensitive conditions.

Propriétés

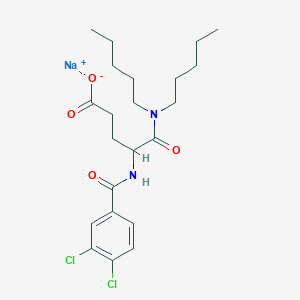

IUPAC Name |

sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNPYMDDOUQTBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31Cl2N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045228 | |

| Record name | Lorglumide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>72.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1021868-76-7 | |

| Record name | Lorglumide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.